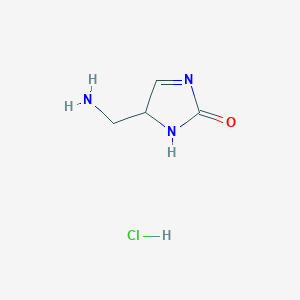![molecular formula C12H21N3O5 B12327432 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B12327432.png)
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate is an organic compound that features an azide group and a methacrylate ester. This compound is notable for its applications in click chemistry, particularly in the synthesis of polymers and bioconjugates. The azide group is highly reactive and can participate in various chemical reactions, making this compound valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate typically involves the reaction of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 0°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Polymerization: The methacrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Solvents: Dichloromethane, tetrahydrofuran, and water.
Major Products
Triazoles: Formed from click chemistry reactions.
Polymers: Formed from radical polymerization of the methacrylate group.
科学的研究の応用
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials, coatings, and adhesives.
作用機序
The azide group in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The methacrylate group can undergo radical polymerization, allowing the compound to form polymers with various properties. These reactions enable the compound to be used in a variety of applications, from material science to biomedicine.
類似化合物との比較
Similar Compounds
- 2-[2-[2-(2-Azidoethoxy)ethoxy]ethanol
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate
- 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl tosylate
Uniqueness
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate is unique due to the presence of both an azide group and a methacrylate ester. This dual functionality allows it to participate in both click chemistry and polymerization reactions, making it highly versatile for various scientific and industrial applications.
特性
分子式 |
C12H21N3O5 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H21N3O5/c1-11(2)12(16)20-10-9-19-8-7-18-6-5-17-4-3-14-15-13/h1,3-10H2,2H3 |
InChIキー |
QIJMRAABYQUTEB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


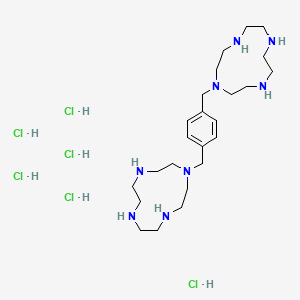
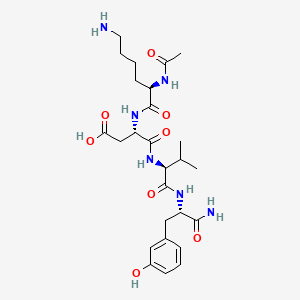

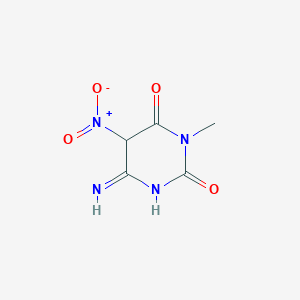

![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
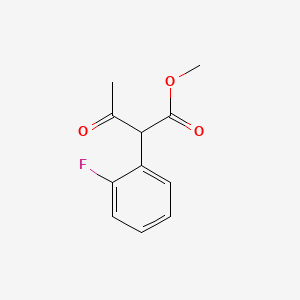
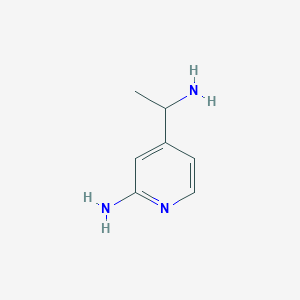
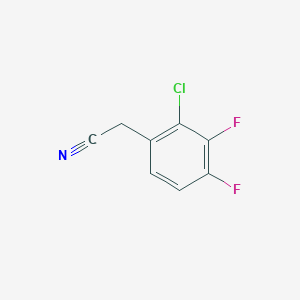

![N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide](/img/structure/B12327423.png)
![N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12327424.png)
